molecular formula C16H11BrN4OS B294377 3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294377
M. Wt: 387.3 g/mol
InChI Key: QAVKCXXIFDSYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. It has also been suggested that this compound exerts its antibacterial and antifungal activities by disrupting the bacterial cell membrane and inhibiting the activity of key enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxic, antibacterial, and antifungal activities. However, the compound has also been shown to exhibit some toxic effects on normal cells. Studies have suggested that this compound can induce oxidative stress and DNA damage in normal cells, which may limit its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activities. The compound exhibits potent cytotoxic, antibacterial, and antifungal activities, which make it a promising candidate for further development as a therapeutic agent. However, the compound also exhibits some toxic effects on normal cells, which may limit its potential applications.

Future Directions

There are several future directions for the research on 3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another area of research is the elucidation of the mechanism of action of this compound, which may help in the development of more effective therapeutic strategies. Additionally, studies are needed to investigate the potential toxic effects of this compound on normal cells and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromoaniline and 2-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

3-(2-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the mechanism of action involves the induction of apoptosis and cell cycle arrest.
Another area of research is the use of this compound as a potential antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been shown to exhibit antifungal activity against Candida albicans.

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c1-22-13-9-5-3-7-11(13)15-20-21-14(18-19-16(21)23-15)10-6-2-4-8-12(10)17/h2-9H,1H3

InChI Key

QAVKCXXIFDSYBX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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